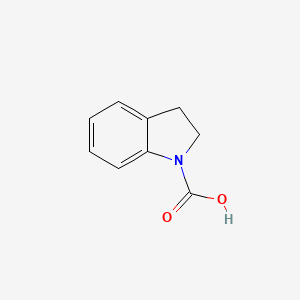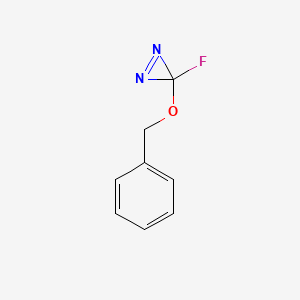
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is an organic compound characterized by its unique structure, which includes an aziridine ring Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate typically involves the reaction of 2,2-dimethylaziridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the aziridine on the acrylate. The reaction is conducted at room temperature to avoid decomposition of the aziridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve ring-opening.
Major Products Formed
Oxidation: Formation of oxaziridines or other nitrogen heterocycles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ring-opened products with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its reactivity and ability to form stable conjugates with other molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate involves its high reactivity due to the strained aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2,2-dimethylaziridin-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(2-methylaziridin-1-yl)propanoate: Similar structure but with a single methyl group on the aziridine ring.
Methyl 2-(aziridin-1-yl)propanoate: Lacks the dimethyl substitution on the aziridine ring.
Uniqueness
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate is unique due to the presence of the 2,2-dimethyl substitution on the aziridine ring, which can influence its reactivity and stability. This structural feature may impart distinct properties compared to other aziridine-containing compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
500797-10-4 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl 2-(2,2-dimethylaziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(7(10)11-4)9-5-8(9,2)3/h6H,5H2,1-4H3 |
Clave InChI |
LTJUSNNEATUASF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)N1CC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)


![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)
![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)

